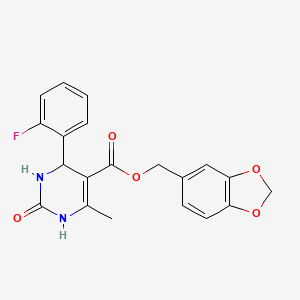![molecular formula C17H18FNO2S B5211526 N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5211526.png)
N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylthio)benzamide, commonly known as F 13640, is a chemical compound that belongs to the benzamide family. It is a potent and selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. The dopamine D3 receptor has been implicated in several neuropsychiatric disorders, including addiction, schizophrenia, and depression. F 13640 has been extensively studied for its potential therapeutic applications in these disorders.
作用机制
F 13640 acts as an antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in reward processing and motivation, and dysfunction in this system has been implicated in several neuropsychiatric disorders. By blocking the dopamine D3 receptor, F 13640 reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior. It also improves cognitive function and reduces negative symptoms in schizophrenia by modulating dopamine transmission in the prefrontal cortex.
Biochemical and Physiological Effects:
F 13640 has been shown to have several biochemical and physiological effects. It has a high affinity and selectivity for the dopamine D3 receptor, which makes it a potent antagonist of this receptor. It also increases dopamine release in the prefrontal cortex, which is a key brain region involved in mood regulation. F 13640 has been shown to reduce drug-seeking behavior in animal models of addiction, improve cognitive function and reduce negative symptoms in schizophrenia, and increase dopamine release in the prefrontal cortex in depression.
实验室实验的优点和局限性
F 13640 has several advantages and limitations for lab experiments. Its high affinity and selectivity for the dopamine D3 receptor make it a potent tool for studying the role of this receptor in neuropsychiatric disorders. However, its potency and selectivity also make it difficult to use in in vivo experiments, as it can lead to off-target effects. Additionally, the synthesis of F 13640 is complex and time-consuming, which can limit its availability for lab experiments.
未来方向
There are several future directions for the study of F 13640. One potential direction is to investigate its potential therapeutic applications in other neuropsychiatric disorders, such as bipolar disorder and anxiety disorders. Another direction is to develop more selective and potent dopamine D3 receptor antagonists that can be used in in vivo experiments. Additionally, further research is needed to elucidate the precise mechanisms of action of F 13640 in neuropsychiatric disorders, which could lead to the development of more effective treatments for these disorders.
合成方法
The synthesis of F 13640 involves several steps, including the reaction of 4-fluoroacetophenone with ethyl magnesium bromide to yield 2-(4-fluorophenyl)ethanol. This intermediate is then reacted with thionyl chloride and methanol to obtain 2-(4-fluorophenyl)ethyl methyl sulfide. The final step involves the reaction of this intermediate with 2-amino-5-methoxybenzoic acid to yield F 13640.
科学研究应用
F 13640 has been extensively studied for its potential therapeutic applications in several neuropsychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of addiction, schizophrenia, and depression. In addiction, F 13640 has been shown to reduce drug-seeking behavior in animal models of addiction. In schizophrenia, F 13640 has been shown to improve cognitive function and reduce negative symptoms. In depression, F 13640 has been shown to increase dopamine release in the prefrontal cortex, which is a key brain region involved in mood regulation.
属性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-21-16-11-14(22-2)7-8-15(16)17(20)19-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVZHEOUFRZICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [4-[methyl(2-phenylethyl)amino]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5211454.png)
![methyl 4-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5211460.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211474.png)
![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5211482.png)
![ethyl 3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5211499.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211505.png)
amine hydrochloride](/img/structure/B5211509.png)
![N-(2,3-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5211513.png)

![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5211539.png)
![1-(1-methyl-1H-imidazol-2-yl)-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B5211541.png)

![N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5211555.png)